3-Methyl-5-o-tolyl-1H-pyrazole

説明

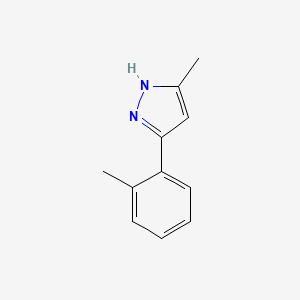

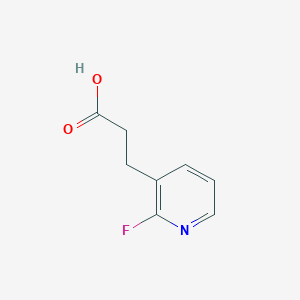

“3-Methyl-5-o-tolyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Synthesis Analysis

Pyrazole compounds, including “3-Methyl-5-o-tolyl-1H-pyrazole”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A detailed synthesis process would require specific conditions and reagents, which are not provided in the available resources.

Molecular Structure Analysis

The molecular structure of “3-Methyl-5-o-tolyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the position of the methyl and tolyl groups on the pyrazole ring.

Chemical Reactions Analysis

Pyrazole compounds, including “3-Methyl-5-o-tolyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The exact reactions that “3-Methyl-5-o-tolyl-1H-pyrazole” can undergo would depend on the specific conditions and reagents used.

科学的研究の応用

DNA Binding Studies

3-Methyl-5-o-tolyl-1H-pyrazole derivatives have been studied for their DNA binding behavior. Research indicates that certain copper(II) complexes synthesized using pyrazolone derivatives, including 3-Methyl-5-o-tolyl-1H-pyrazole, exhibit the ability to bind to DNA via intercalation. This binding can quench the fluorescence intensity of EB bound to DNA, suggesting potential applications in molecular biology and genetic research (Joseph et al., 2013).

Synthesis and Structural Analysis

Studies have been conducted on the methylation and structural properties of pyrazole derivatives like 3-Methyl-5-o-tolyl-1H-pyrazole. This includes investigations into their crystal structures and molecular dynamics. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Ren et al., 2010).

Corrosion Inhibition

Pyrazolone derivatives, including variants of 3-Methyl-5-o-tolyl-1H-pyrazole, have been explored as corrosion inhibitors. Their efficacy in preventing corrosion in metals, particularly in industrial settings, has been demonstrated through various experimental and computational studies. This indicates their potential application in enhancing the longevity and durability of metal-based structures and machinery (Dohare et al., 2017).

Electrocatalyzed Reactions

The electrocatalyzed N–N coupling and ring cleavage reaction of 3-Methyl-5-o-tolyl-1H-pyrazole have been a subject of study. These reactions lead to the synthesis of new heterocyclic compounds, indicating the role of pyrazole derivatives in facilitating novel chemical syntheses under mild conditions (Zandi et al., 2021).

Application in Lithium Ion Batteries

Research into the functionalization of pyrazole-based additives, like methylated 3-Methyl-5-o-tolyl-1H-pyrazole derivatives, for lithium-ion battery electrolytes has been conducted. These studies indicate their potential in enhancing the performance and stability of high-voltage lithium-ion batteries, an essential component of modern electronics and renewable energy storage solutions (von Aspern et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 1H-pyrazole-3-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-methyl-3-(2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKAVZKWTXSJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-o-tolyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)